

Spectroscopic Data for 5-Isopropylimidazolidine-2,4-dione: A Technical Guide

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Compound of Interest

Compound Name: **5-Isopropylimidazolidine-2,4-dione**

Cat. No.: **B101180**

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This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for **5-Isopropylimidazolidine-2,4-dione**, also known as 5-isopropylhydantoin. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The ^1H and ^{13}C NMR data for **5-Isopropylimidazolidine-2,4-dione** were obtained in deuterated dimethyl sulfoxide (DMSO-d₆). The spectral data are summarized in the tables below.

Table 1: ^1H NMR Spectroscopic Data for **5-Isopropylimidazolidine-2,4-dione** in DMSO-d₆.[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
10.54	s	1H	-	NH
7.87	s	1H	-	NH
3.89	s	1H	-	CH (position 5)
2.01–1.97	m	1H	-	CH (isopropyl)
0.94–0.92	d	3H	7.0	CH ₃ (isopropyl)
0.80–0.78	d	3H	6.5	CH ₃ (isopropyl)

s = singlet, d = doublet, m = multiplet

Table 2: ^{13}C NMR Spectroscopic Data for **5-Isopropylimidazolidine-2,4-dione** in DMSO-d₆.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
175.87	C=O (position 4)
158.28	C=O (position 2)
63.22	CH (position 5)
30.01	CH (isopropyl)
18.93	CH ₃ (isopropyl)
16.31	CH ₃ (isopropyl)

Experimental Protocols

The following is a representative experimental protocol for the acquisition of NMR spectra for small organic molecules like **5-Isopropylimidazolidine-2,4-dione**.

2.1. Sample Preparation

For a typical ^1H NMR spectrum, 5-25 mg of the **5-Isopropylimidazolidine-2,4-dione** sample is dissolved in approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆). For a ^{13}C NMR spectrum, a more concentrated sample of 50-100 mg is used to obtain a good signal-to-noise ratio in a reasonable time. The sample is placed in a clean, dry 5 mm NMR tube. To ensure a homogeneous solution, the sample can be dissolved in a small vial before being transferred to the NMR tube, and any particulate matter should be removed by filtration through a small plug of glass wool in a Pasteur pipette.

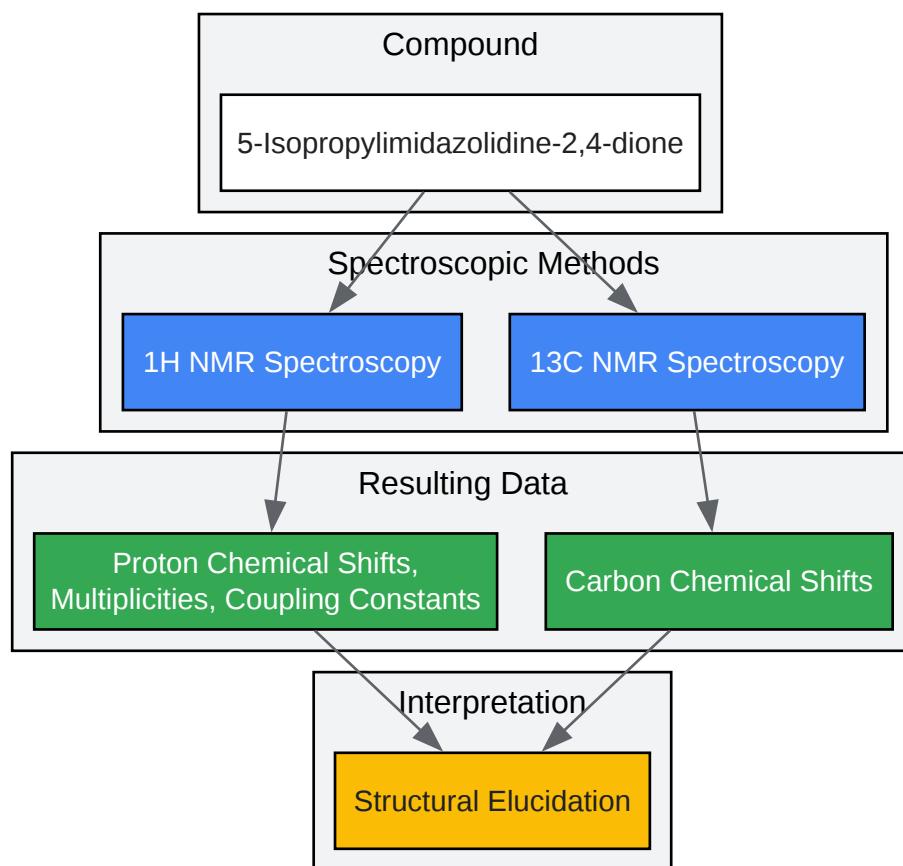
2.2. NMR Data Acquisition

The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument, at room temperature.

- ^1H NMR Spectroscopy: The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The residual solvent peak (DMSO-d₅ at δ 2.50 ppm) can be used as an internal reference. Key acquisition parameters include the spectral width, acquisition time, and relaxation delay.
- ^{13}C NMR Spectroscopy: The carbon-13 NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope. The solvent signal (DMSO-d₆ at δ 39.52 ppm) serves as the internal reference.

Data Visualization

The logical workflow for the characterization of **5-Isopropylimidazolidine-2,4-dione** using NMR spectroscopy is depicted in the following diagram.



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Caption: Workflow for the spectroscopic characterization of **5-Isopropylimidazolidine-2,4-dione**.

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References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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